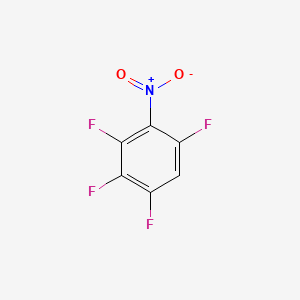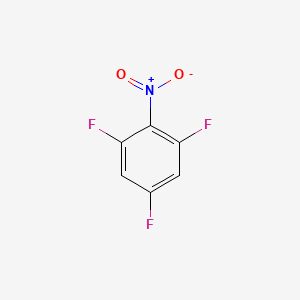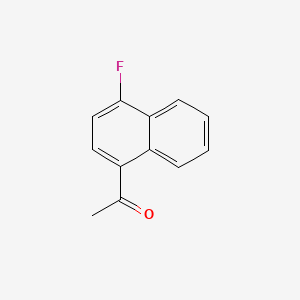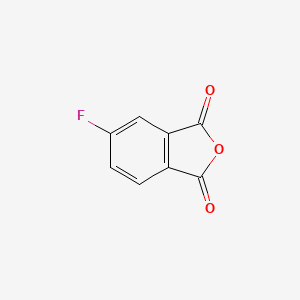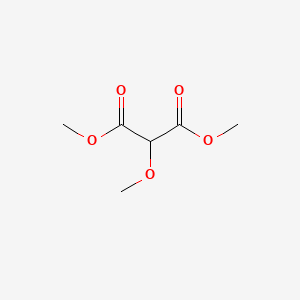
二甲基甲氧基丙二酸酯
描述
Dimethyl methoxymalonate (DMM) is a chemical compound that is often used in organic synthesis. It is a versatile reagent that can participate in various chemical reactions due to its active methylene group. The compound is related to malonic acid but with methoxy ester groups replacing the hydrogen atoms of the carboxylic groups.
Synthesis Analysis
The synthesis of DMM can be achieved through the Claisen condensation of methyl acetate (MA) and dimethyl carbonate (DMC), catalyzed by sodium methoxide. This process, however, yields a sodium salt intermediate (DMNa) which requires further protonation to obtain DMM. The strength of the base catalyst is crucial for the yield of DMM, as shown in a mechanistic study using various analytical techniques .
Molecular Structure Analysis
The molecular structure and conformational properties of related compounds, such as dimethyl monothiocarbonate, have been studied extensively. Investigations include gas electron diffraction (GED), vibrational spectroscopy, X-ray crystallography, and quantum chemical calculations. These studies reveal that the molecule exhibits a synperiplanar conformation with specific bond lengths and angles, which are influenced by anomeric and mesomeric effects10.
Chemical Reactions Analysis
DMM is involved in various chemical reactions. For instance, it undergoes base-catalyzed condensation with 5-chloro-2-methoxytropone and 2,5-dichlorotropone, with the reaction site being solvent-dependent . It also participates in electrosynthesis reactions, where it can form adducts with electrogenerated carbanions . Additionally, DMM can undergo a base-catalyzed C–C bond cleavage reaction, as demonstrated in the synthesis of certain malonate derivatives . The Diels-Alder reaction with 3,4-dialkoxyfurans leads to adducts that are useful in the stereospecific synthesis of lyxopyranosyl C-glycosides . Electrochemical oxidation of dimethyl aminomalonates yields cyclization products through carbon-carbon bond formation .
Physical and Chemical Properties Analysis
The physical and chemical properties of DMM are closely related to its reactivity in synthesis. Its active methylene group is highly reactive, making it a suitable candidate for nucleophilic attacks in various reactions. The solvent used in reactions with DMM can significantly affect the outcome, as seen in the base-catalyzed condensation reactions . The electrochemical properties of DMM derivatives are also of interest, as they can be oxidized to afford cyclization products .
科学研究应用
合成磷叶立德
- 应用:二甲基甲氧基丙二酸酯用于合成稳定的磷叶立德。它在丙基丙炔酸酯或二烷基乙炔二羧酸酯的存在下与三苯基膦反应,产生三烷基或四烷基膦亚甲基衍生物。这些化合物由于其独特的性质而在各种化学合成中很有价值 (Yavari & Karimi,2007).
提高溶解度和毒性作用
- 应用:已发现二甲基甲氧基丙二酸酯衍生物(如二甲基-BCD)可以提高某些化合物的溶解度,如全反式维甲酸。有趣的是,二甲基-BCD 的给药方式既可以增加维甲酸的毒性作用,又可以在高维生素 A 症的情况下提高存活率,表明其在改变药物作用方面发挥作用 (Pitha & Szente,1983).
抗癌研究
- 应用:二甲基甲氧基丙二酸酯的衍生物,特别是二甲基 2-(2-羟基-2-甲氧基丙基亚甲基)丙二酸酯,存在于康普茶中,已显示出作为抗癌化合物的潜力。使用包括分子对接、药物相似性分析和 ADMET 测试在内的计算机方法的研究表明,该化合物可以抑制癌细胞,并且可以安全食用 (Taupiqurrohman 等人,2022).
电化学环化
- 应用:与二甲基甲氧基丙二酸酯密切相关的二甲基氨基丙二酸酯经过电化学氧化产生环化产物。此过程形成碳-碳键,并使用 NaCN 作为支持电解质进行优化。此类电化学方法在有机合成中具有重要意义 (Okimoto 等人,2006).
安全和危害
属性
IUPAC Name |
dimethyl 2-methoxypropanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O5/c1-9-4(5(7)10-2)6(8)11-3/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORXJMBXYSGGCHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C(=O)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70198226 | |
| Record name | Dimethyl methoxymalonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70198226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl methoxymalonate | |
CAS RN |
5018-30-4 | |
| Record name | 1,3-Dimethyl 2-methoxypropanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5018-30-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimethyl methoxymalonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005018304 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimethyl methoxymalonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70198226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethyl methoxymalonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.361 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does dimethyl methoxymalonate participate in multicomponent reactions, and what are the potential advantages of these reactions?
A1: Dimethyl methoxymalonate acts as a reactive three-carbon synthon in multicomponent reactions, specifically with dialkyl acetylenedicarboxylates and N-nucleophiles. [] This allows for the one-pot synthesis of complex molecules like 2H-pyridinyl-2-butenedioates in water. [] The advantage of multicomponent reactions lies in their efficiency and atom economy, often achieving complex product formation in a single step with minimal waste.
Q2: What unique reactivity does dimethyl methoxymalonate exhibit with activated acetylenes like alkyl propiolates?
A2: In the presence of triphenylphosphine, dimethyl methoxymalonate reacts with activated acetylenes, such as alkyl propiolates or dialkyl acetylenedicarboxylates, to form stable phosphorus ylides. [] This reaction proceeds through a unique mechanism where the activated acetylene adds to the phosphorus ylide generated in situ from triphenylphosphine and dimethyl methoxymalonate. The resulting products are trialkyl 3-(1,1,1-triphenyl-λ5-phosphanylidene)-1-propene-1,1,2-tricarboxylates or tetraalkyl 3-(1,1,1-triphenyl-λ 5-phosphanylidene)-1-propene-1,1,2,3-tetracarboxylates, which are valuable intermediates in organic synthesis. []
Q3: Can dimethyl methoxymalonate be utilized in electrochemical reactions, and if so, what are the applications?
A3: Yes, dimethyl methoxymalonate serves as a versatile reagent in electrochemical reactions, particularly in the Hofer-Moest oxidative decarboxylation. [] This electrochemical method enables the synthesis of orthoesters, valuable building blocks in organic synthesis. [] The use of electrochemistry offers advantages like milder reaction conditions and improved selectivity compared to traditional chemical methods.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




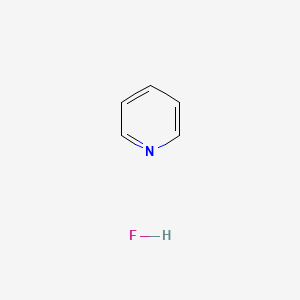

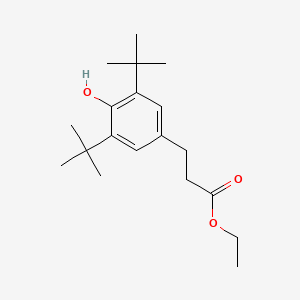

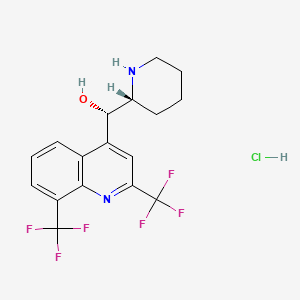
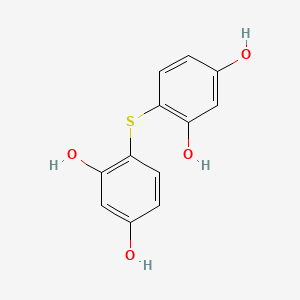


![[1,2,4]Triazolo[1,5-a]pyridine](/img/structure/B1293900.png)
